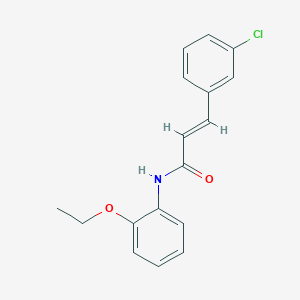

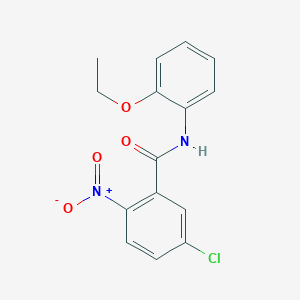

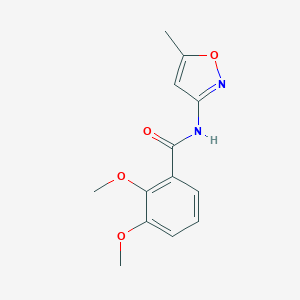

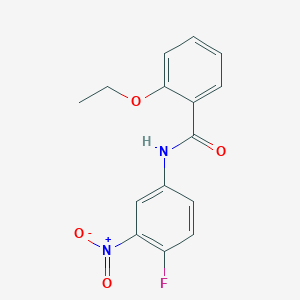

2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” is a chemical compound with the molecular formula C13H14N2O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” is represented by the formula C13H14N2O4 . This indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis

The molecular weight of “2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” is 262.26 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

Antioxidant Activity

This compound has been studied for its antioxidant properties . It has shown potential in scavenging free radicals and chelating metals, which are crucial processes in protecting the body from oxidative stress . Oxidative stress is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the antioxidant application of this compound is significant in medical research aimed at preventing or treating these conditions.

Antibacterial Activity

Benzamide derivatives, including 2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide, have demonstrated antibacterial activity . They have been tested against both gram-positive and gram-negative bacteria, showing promise as potential antibacterial agents. This application is particularly relevant in the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Compounds with benzamide structures are known to exhibit anti-inflammatory and analgesic effects . They can potentially be used in the treatment of chronic pain and inflammatory diseases . Research in this area could lead to the development of new pain relief medications with fewer side effects than current options.

Antitumor Activity

There is interest in benzamide derivatives for their antitumor activity . They may inhibit the growth of cancer cells and could be used in the development of chemotherapeutic agents . The study of this compound in cancer research could contribute to more effective and targeted cancer treatments.

Drug Discovery and Development

The structural features of benzamides, including 2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide, make them valuable in drug discovery and development . Their modifiable structure allows for the creation of a variety of derivatives with potential therapeutic applications, making them a focus in the search for new drugs.

Industrial Applications

Beyond medical and pharmaceutical applications, benzamide compounds have uses in industrial sectors such as the plastic and rubber industry, paper industry, and agriculture . Their chemical properties can be harnessed for various processes and products, contributing to advancements in these fields.

Safety and Hazards

Sigma-Aldrich provides “2,3-dimethoxy-N-(5-methyl-3-isoxazolyl)benzamide” as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Mécanisme D'action

Target of Action

The primary targets of 2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide are currently unknown. This compound belongs to the class of benzamides, which have been widely used in medical, industrial, biological and potential drug industries

Mode of Action

Benzamides, in general, are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, modulating receptor function, and disrupting cellular processes .

Biochemical Pathways

Benzamides have been shown to affect a wide range of pathways, including those involved in cell growth, inflammation, and neurotransmission .

Result of Action

Some benzamides have been reported to have antioxidant, antibacterial, and anti-inflammatory activities .

Propriétés

IUPAC Name |

2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8-7-11(15-19-8)14-13(16)9-5-4-6-10(17-2)12(9)18-3/h4-7H,1-3H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXOMNRQBMERFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(C(=CC=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321917 |

Source

|

| Record name | 2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815608 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

CAS RN |

581780-65-6 |

Source

|

| Record name | 2,3-dimethoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2-[(2-phenoxybutanoyl)amino]terephthalate](/img/structure/B458113.png)

![2-cyano-N-[1-(4-ethylphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B458114.png)

![Biphenyl-4-yl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B458117.png)

![2-[4-(4-Bromobenzoyl)-1-piperazinyl]phenyl ethyl ether](/img/structure/B458122.png)

![N-[2-(3-chlorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B458130.png)